Cas no 1807136-62-4 (5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid)

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its difluoromethyl and iodo substituents enhance reactivity, enabling selective functionalization in cross-coupling reactions, while the acetic acid moiety provides a handle for further derivatization. The methoxy group contributes to stability and modulates electronic properties, making it valuable for designing bioactive compounds. This compound is particularly useful in medicinal chemistry for developing fluorinated analogs due to its balanced lipophilicity and metabolic resistance. High purity and well-defined structure ensure reproducibility in research and industrial applications. Its multifunctional design supports diverse synthetic pathways, making it a key intermediate in drug discovery and specialty chemical production.
5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid structure
1807136-62-4 structure
Product Name:5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid
CAS No:1807136-62-4
MF:C9H8F2INO3
MW:343.06600189209
CID:4892737
Update Time:2025-10-18

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid
    • Inchi: 1S/C9H8F2INO3/c1-16-9-7(12)4(2-6(14)15)5(3-13-9)8(10)11/h3,8H,2H2,1H3,(H,14,15)
    • InChI Key: BFFRXFZQBXJBDL-UHFFFAOYSA-N
    • SMILES: IC1=C(N=CC(C(F)F)=C1CC(=O)O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.4

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023515-250mg
5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid
1807136-62-4 95%
250mg
$1,048.60 2022-03-31
Alichem
A029023515-500mg
5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid
1807136-62-4 95%
500mg
$1,836.65 2022-03-31
Alichem
A029023515-1g
5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid
1807136-62-4 95%
1g
$3,126.60 2022-03-31

Additional information on 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid

5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic Acid: A Comprehensive Overview

The compound 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid, identified by the CAS number 1807136-62-4, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 5, an iodo group at position 3, a methoxy group at position 2, and an acetic acid moiety at position 4. These substituents contribute to its distinct chemical reactivity and biological profile.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving advanced coupling reactions and selective substitution strategies. The incorporation of the difluoromethyl group, for instance, has been shown to enhance the molecule's stability and bioavailability, making it a promising candidate for drug development. Furthermore, the presence of the iodo group introduces unique electronic properties that can be exploited in various catalytic transformations.

One of the most notable applications of 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid lies in its potential as a lead compound in medicinal chemistry. Researchers have demonstrated that this molecule exhibits potent inhibitory activity against several key enzymes involved in disease pathways, such as kinases and proteases. Its ability to selectively target these enzymes makes it a valuable tool in the design of novel therapeutic agents.

In addition to its pharmacological applications, this compound has also found utility in materials science. The pyridine ring's aromaticity and the substituents' electron-withdrawing effects make it an ideal candidate for use in organic electronics. Recent studies have explored its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic cells, where its electronic properties contribute to enhanced device performance.

The synthesis of 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid involves a series of carefully controlled reactions that highlight the importance of stereochemical control and regioselectivity. The use of modern catalytic systems, such as palladium-catalyzed cross-couplings, has significantly improved the yield and purity of this compound. These advancements underscore the growing sophistication of synthetic methodologies in contemporary organic chemistry.

From an environmental perspective, researchers have also investigated the biodegradation pathways of this compound to assess its ecological impact. Studies have shown that under specific conditions, the molecule undergoes rapid microbial degradation, reducing its persistence in natural systems. This information is crucial for ensuring sustainable practices in its production and application.

In conclusion, 5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid represents a remarkable example of how advanced synthetic techniques can yield compounds with multifaceted applications. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in both pharmaceutical and materials science domains. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various fields of science and technology.

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